molecular formula C12H17N3O B1489805 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide CAS No. 1496302-29-4

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B1489805
CAS No.: 1496302-29-4
M. Wt: 219.28 g/mol
InChI Key: DZUXQTKILGETPI-UHFFFAOYSA-N
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Description

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide (PubChem CID: 65249971) is a synthetic organic compound with the molecular formula C12H17N3O . This chemical entity features a unique structure combining an azetidine ring, a secondary amide linkage, and a phenyl group. The presence of the 3-aminoazetidin-1-yl moiety is a key structural feature, as the azetidine ring is a four-membered nitrogen heterocycle that is of significant interest in medicinal chemistry for its role as a scaffold and its influence on the physicochemical properties of molecules. The core structure of this compound, an N-phenylacetamide, is a recognized pharmacophore in the development of bioactive molecules. Research on analogous N-phenylacetamide derivatives has demonstrated their potential in various research fields, including the investigation of enzyme inhibitors and antimicrobial agents . The specific research applications and biological profile of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide are yet to be fully characterized, making it a compound of potential interest for exploratory research and hit-to-lead optimization studies in drug discovery. This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other veterinary purposes.

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14(11-5-3-2-4-6-11)12(16)9-15-7-10(13)8-15/h2-6,10H,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXQTKILGETPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide is a member of the azetidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.

Synthesis

The synthesis of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide typically involves the reaction of N-methyl-N-phenylacetamide with an appropriate azetidine precursor. Various synthetic pathways have been explored to optimize yield and purity, often employing methods such as cyclization and acylation.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, a series of N-(substituted phenyl)-2-chloroacetamides were evaluated for their effectiveness against various bacterial strains. Compounds with specific substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
A1S. aureus32 µg/mL
A2E. coli64 µg/mL
A3C. albicans128 µg/mL

Anti-inflammatory Properties

The compound has been investigated for its potential as an N-acylethanolamine acid amidase (NAAA) inhibitor, which plays a crucial role in the hydrolysis of lipid mediators like palmitoylethanolamide (PEA). Inhibition of NAAA may enhance the anti-inflammatory effects of PEA, making this compound a candidate for treating pain and inflammatory conditions .

Anticonvulsant Activity

In vivo studies have demonstrated anticonvulsant activity for certain derivatives related to 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide. These compounds were tested using maximal electroshock (MES) and showed promising results in reducing seizure activity in animal models .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various azetidine derivatives against E. coli, S. aureus, and C. albicans. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial potency, with certain halogenated derivatives showing enhanced activity .
  • Anti-inflammatory Mechanism : Research highlighted the role of azetidine derivatives in modulating inflammatory pathways through NAAA inhibition, suggesting their potential application in chronic pain management .
  • Anticonvulsant Effects : In a controlled study, several derivatives were subjected to MES testing, revealing that compounds with specific structural features exhibited significant anticonvulsant properties, indicating their potential in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide can be influenced by various structural modifications:

  • Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
  • Azetidine Ring Modifications : Variations in the azetidine structure may affect binding affinity to biological targets.

Comparison with Similar Compounds

Structural Features

The N-methyl-N-phenylacetamide scaffold is common across several pharmacologically active compounds. Key structural variations in analogues include:

Compound Substituent Key Structural Features Applications References
2-(3-Aminoazetidin-1-yl)-N-methyl-N-phenylacetamide 3-Aminoazetidine Four-membered strained ring; primary amine for H-bonding. Potential CNS or enzyme-targeting agents (inferred). N/A
Mefenacet (2-(1,3-benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide) Benzothiazole-oxy Planar benzothiazole ring; dihedral angles (51.63°–60.46°) between aromatic systems. Herbicide; inhibits cell wall synthesis in plants.
TSPO Ligands (e.g., [¹⁸F]-FEBMP) Benzoxazolone-oxy Lipophilic benzoxazolone enhances BBB penetration; fluorine-18 for PET imaging. Neuroimaging (neuroinflammation detection).
Triazole Derivatives (e.g., Compounds 6a–m) 1,2,3-Triazole linked to naphthyloxy Triazole ring enables π-π stacking; naphthyloxy group increases hydrophobicity. Antimicrobial or anticancer agents (inferred from synthesis context).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl N,O-bidentate directing group; facilitates metal-catalyzed C–H functionalization. Catalysis; synthetic intermediate.

Key Observations :

  • Ring Strain vs.
  • Hydrogen-Bonding Capacity: The primary amine in the azetidine moiety may improve solubility and target interaction compared to non-polar substituents (e.g., naphthyloxy).
  • Pharmacological Implications : Substitutents dictate applications; for example, fluorinated benzoxazolone derivatives (e.g., [¹⁸F]-FEBMP) are optimized for CNS penetration, while benzothiazole derivatives (Mefenacet) exhibit herbicidal activity.

Key Observations :

  • Click Chemistry : Triazole derivatives are efficiently synthesized via copper-catalyzed cycloaddition, enabling modular assembly of diverse substituents .
  • Acylation Efficiency : High yields (≥93%) are achievable with acetic anhydride, as seen in furan-containing analogues .

Pharmacological and Functional Comparisons

  • Neuroimaging Agents: TSPO ligands like [¹⁸F]-FEBMP exhibit favorable lipophilicity (logP ~2.5–3.0) and BBB penetration, attributed to the benzoxazolone-fluoropropoxy group .
  • Herbicidal Activity : Mefenacet’s benzothiazole-oxy group disrupts plant cell wall synthesis, a mechanism unlikely in the azetidine analogue due to differences in electronic properties .
  • Antimicrobial Potential: Triazole derivatives (e.g., 6a–m) show antimicrobial activity in preliminary screens, suggesting the azetidine analogue could be explored similarly .

Crystallographic and Conformational Insights

  • Mefenacet : Crystal packing involves C–H···O and C–H···π interactions, with dihedral angles between benzothiazole and phenyl groups (51.63°–60.46°) . The azetidine analogue’s smaller ring may enforce distinct torsional angles, impacting molecular recognition.
  • TSPO Ligands : Structural rigidity in benzoxazolone derivatives supports high-affinity TSPO binding . The azetidine’s flexibility could either enhance or hinder target engagement, depending on conformational constraints.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide typically follows a sequence involving:

  • Formation of the azetidine ring system or its precursor
  • Introduction of the amino substituent at the 3-position of the azetidine ring
  • Alkylation or acylation to attach the N-methyl-N-phenylacetamide group

This approach leverages nucleophilic substitution reactions, ring-closure techniques, and amide bond formation under controlled conditions.

Preparation of Key Intermediates

Synthesis of 3-Aminoazetidine Derivatives

Azetidine derivatives with amino substitution at the 3-position are often synthesized via ring-closure reactions starting from β-amino alcohols or haloamines. One approach involves:

  • Using 3-amino-1-azetidine or its protected forms as a starting point
  • Functionalizing the nitrogen atom to enable further alkylation

Literature reports indicate that azetidin-2-one (β-lactam) fused systems can be synthesized and subsequently reduced or modified to yield 3-aminoazetidine structures.

Preparation of N-Methyl-N-phenylacetamide Alkylating Agents

The N-methyl-N-phenylacetamide moiety is introduced via alkylation reactions using haloacetamide derivatives. For example:

  • 2-chloro-N-methyl-N-phenylacetamide or related chloroacetamide reagents are prepared by acylation of N-methyl-N-phenylamine with chloroacetyl chloride under basic aqueous-organic biphasic conditions at low temperature.
  • These alkylating agents are purified by extraction and crystallization.

Alkylation Reaction to Form the Target Compound

The key step involves the nucleophilic substitution of the azetidine nitrogen with the haloacetamide alkylating agent:

  • The 3-aminoazetidine derivative is reacted with 2-chloro-N-methyl-N-phenylacetamide in the presence of a base such as potassium carbonate.
  • The reaction is typically conducted in dry acetone or similar solvents at elevated temperatures (~60 °C) under inert atmosphere.
  • Catalytic amounts of potassium iodide may be added to facilitate the reaction.
  • The reaction progress is monitored by HPLC or TLC.
  • Yields reported for similar alkylation reactions range from 44% to 78%.

Purification and Characterization

  • The crude product is purified by flash chromatography on silica gel or by precipitation techniques using ethanol.
  • Purity is assessed by HPLC chromatography.
  • Structural confirmation is performed by 1H NMR, 13C NMR, LC/MS, and elemental analysis.
  • The final compound is typically obtained as a crystalline solid.

Detailed Reaction Scheme (Illustrative)

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Acylation of N-methyl-N-phenylamine with chloroacetyl chloride in DCM/NaOH (0 °C) 2-chloro-N-methyl-N-phenylacetamide (alkylating agent) 70-80 Biphasic reaction, extraction, crystallization
2 Reaction of 3-aminoazetidine with alkylating agent in acetone, K2CO3, KI, 60 °C 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide 44-78 Nucleophilic substitution, monitored by HPLC
3 Purification by flash chromatography or precipitation Pure target compound - Confirmed by NMR, MS, elemental analysis

Research Findings and Notes

  • The alkylation step is crucial and requires controlled temperature and inert atmosphere to prevent side reactions.
  • The presence of the amino group on the azetidine ring can influence the nucleophilicity and thus the reaction kinetics.
  • Purification methods such as flash chromatography are preferred for removing unreacted starting materials and side products.
  • Analytical data from NMR and mass spectrometry confirm the successful formation of the target amide bond and retention of the azetidine ring structure.
  • Literature emphasizes the importance of using dry solvents and base to maximize yield and purity.

Summary Table of Preparation Parameters

Parameter Condition/Value Remarks
Starting amine 3-aminoazetidine or derivative Free or protected amino group
Alkylating agent 2-chloro-N-methyl-N-phenylacetamide Prepared via acylation of N-methyl-N-phenylamine
Solvent Dry acetone or DCM Dry conditions preferred
Base Potassium carbonate Facilitates nucleophilic substitution
Catalyst Potassium iodide (catalytic amount) Enhances reaction rate
Temperature 0 °C for acylation; 60 °C for alkylation Controlled to avoid decomposition
Reaction time 1-3 hours Monitored by HPLC
Purification Flash chromatography or precipitation Ensures purity
Yield 44-78% Moderate to good

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide
Reactant of Route 2
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2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide

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